Neopterin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

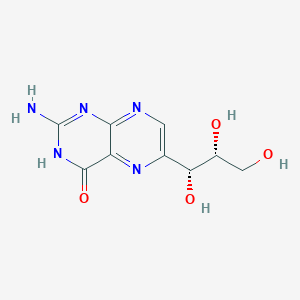

Umanopterin is a member of biopterins.

A pteridine derivative present in body fluids; elevated levels result from immune system activation, malignant disease, allograft rejection, and viral infections. (From Stedman, 26th ed) Neopterin also serves as a precursor in the biosynthesis of biopterin.

Neopterin is a natural product found in Tetrahymena pyriformis with data available.

Wissenschaftliche Forschungsanwendungen

1. Neopterin as a Biomarker for Disease Detection and Monitoring Neopterin, a pyrazino-pyrimidine compound, is recognized as a significant clinical marker linked with cell-mediated immunity. It is produced by human monocytes/macrophages and dendritic cells upon stimulation with interferon gamma. The concentration of neopterin in body fluids is used in various medical fields such as infectious diseases, gastroenterology, transplantology, rheumatology, oncology, as well as in monitoring HIV therapy and immunomodulating treatment. Elevated neopterin levels indicate the activation of the cellular immune system, essential in the pathogenesis and progression of numerous diseases. Furthermore, neopterin has been explored as a marker of cellular immune response and oxidative stress in conditions like Down syndrome and frailty in older adults, suggesting its potential as a non-invasive biomarker for health assessments in various populations (Michalak, Bulska, Strząbała, & Szcześniak, 2017).

2. Neopterin in Inflammation and Oxidative Stress Studies Research has shown that neopterin plays a role beyond being a mere clinical marker. It's an oxidation product of 7,8-dihydroneopterin, a potent antioxidant produced by activated macrophages. The role of neopterin and 7,8-dihydroneopterin in the context of inflammation and oxidative stress, particularly in relation to exercise and contact sport injuries, has been studied to understand their comprehensive impact on clinical inflammation (Gieseg, Baxter-Parker, & Lindsay, 2018).

3. Neopterin in Biosensor Development and Analytical Applications The potential of neopterin in the development of biosensors and analytical techniques has been explored. For instance, neopterin-imprinted poly(ethylene-co-vinyl alcohol) has been used to create electrochemical sensors for urinalysis, demonstrating the feasibility of using neopterin as a target molecule in the continuous measurement of biomolecules in urine. Such developments indicate the broad applicability of neopterin in biomedical engineering and diagnostics (Hsieh et al., 2011).

Eigenschaften

CAS-Nummer |

10162-32-0 |

|---|---|

Produktname |

Neopterin |

Molekularformel |

C9H11N5O4 |

Molekulargewicht |

0 |

IUPAC-Name |

2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6-/m1/s1 |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Synonyme |

Umanopterin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1180839.png)